molecular formula C13H15NO B13447117 3-(Cyclohexyloxy)benzonitrile

3-(Cyclohexyloxy)benzonitrile

Cat. No.: B13447117
M. Wt: 201.26 g/mol
InChI Key: YAPNLSYXNDZFFG-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)benzonitrile is an organic compound with the molecular formula C13H15NO. It consists of a benzonitrile core substituted with a cyclohexyloxy group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Bromine (Br2) or N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

Scientific Research Applications

3-(Cyclohexyloxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler aromatic nitrile without the cyclohexyloxy group.

    3-Hydroxybenzonitrile: The precursor to 3-(Cyclohexyloxy)benzonitrile.

    Cyclohexyl bromide: Used in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both the cyclohexyloxy group and the nitrile group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields .

Properties

IUPAC Name

3-cyclohexyloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPNLSYXNDZFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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